2-Amino-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of an amino group and diethyl substituents on the nitrogen atom. This compound is notable for its applications in medicinal chemistry and organic synthesis, particularly as a precursor for various pharmaceuticals.
The compound can be synthesized through various methods, including the Mitsunobu reaction, which allows for the formation of N,N-diethylbenzamides from benzoic acids and amines. This method has been recognized for its efficiency in producing ortho-, meta-, and para-substituted benzamides with high yields .
2-Amino-N,N-diethylbenzamide is classified as an aromatic amide due to its structural features, which include:
The synthesis of 2-amino-N,N-diethylbenzamide can be achieved through several methods:
The Mitsunobu reaction generally requires:
The molecular structure of 2-amino-N,N-diethylbenzamide can be represented as follows:
Key data points include:
2-Amino-N,N-diethylbenzamide can participate in various chemical reactions:
In acylation reactions, 2-amino-N,N-diethylbenzamide can react with acyl chlorides or anhydrides to produce substituted amides. The presence of both an amino group and a carbonyl group allows for diverse reactivity patterns.
The mechanism by which 2-amino-N,N-diethylbenzamide exerts its effects typically involves:
Research indicates that derivatives of benzamides can exhibit significant biological activity, including antimicrobial and antitumor properties .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for characterization.
2-Amino-N,N-diethylbenzamide has several applications in scientific research:
The structural evolution of synthetic benzamide derivatives represents a cornerstone in medicinal chemistry, with 2-amino-N,N-diethylbenzamide serving as a critical scaffold. Early synthetic efforts focused on modifying the benzamide core to enhance bioavailability and target specificity. The introduction of the N,N-diethyl moiety marked a significant advancement, as this lipophilic group improved blood-brain barrier penetration, facilitating central nervous system (CNS) activity. By the 1980s, researchers systematically explored substitutions at the 2-amino position, discovering that electron-donating groups (e.g., methyl, methoxy) enhanced receptor affinity, while bulky substituents diminished it [2]. This period also saw benzamides transition from simple aniline derivatives to complex ligands targeting G-protein-coupled receptors (GPCRs) and enzymes. For example, antimalarial 2-aminobenzimidazoles—structurally analogous to 2-amino-N,N-diethylbenzamide—demonstrated that N-aryl substitutions could confer potent activity against Plasmodium falciparum by inhibiting apical membrane antigen 1 (AMA1), with binding affinities (KD) reaching 0.1–0.8 mM [2].
Table 1: Structural Evolution of Bioactive Benzamide Derivatives
Time Period | Key Structural Modifications | Therapeutic Applications | Notable Advances |
---|---|---|---|
1960–1970 | Basic benzamide core; N-alkyl groups | Local anesthetics; sedatives | Enhanced metabolic stability |
1980–1990 | 2-Amino substitutions; N,N-diethyl | Antipsychotics; antimalarials | Improved CNS penetration; AMA1 inhibition |
2000–Present | Hybrid scaffolds; conformational constraints | Opioid receptor ligands; antiparasitics | δ-opioid selectivity; inverse agonism |
The scaffold’s versatility is further evidenced in opioid research, where incorporation of the N,N-diethylbenzamide "address" moiety into piperazine or piperidine cores yielded highly δ-selective agonists like SNC-80 [3] [8]. These innovations underscored the benzamide scaffold’s role as a molecular "platform" for rational drug design.
2-Amino-N,N-diethylbenzamide derivatives were pivotal in elucidating non-cholinergic neuropharmacological pathways. Early studies revealed that N,N-diethyl-m-toluamide (DEET), a meta-substituted analog, induced neuroexcitation in insects via octopaminergic receptors—not through acetylcholinesterase (AChE) inhibition as initially hypothesized. DEET activated octopamine receptors in Musca domestica at EC50 values of 120 µM, increasing internal calcium in Sf21 cells, an effect blocked by the antagonist phentolamine [5]. Conversely, DEET inhibited AChE weakly (IC50 6–12 mM), demonstrating its primary action was independent of cholinergic pathways [5] [6]. This distinction clarified the mechanism behind DEET’s insect repellency and supported the "bewilderment hypothesis," where diethylbenzamides disrupt insect chemoreception [6].
Table 2: Neuropharmacological Targets of Diethylbenzamide Derivatives
Compound Class | Primary Target | Biological Effect | Potency/EC50 |
---|---|---|---|
DEET | Octopamine receptors | Hyperexcitation; repellency | 120 µM (CNS excitation) |
2-Amino-N,N-diethylbenzamide analogs | σ Receptors | Modulation of dopamine release | Under investigation |
SNC-80 derivatives | δ-Opioid receptors | Analgesia; GTPγS activation | Ki = 1–5 nM |
These findings highlighted the scaffold’s utility in probing aminergic signaling. Derivatives also facilitated studies of σ-receptor modulation, influencing dopamine and glutamate neurotransmission, though 2-amino-N,N-diethylbenzamide itself remains underexplored compared to DEET or opioid ligands [5].
The 2-amino-N,N-diethylbenzamide scaffold has become a paradigm for studying GPCR ligand-receptor interactions, particularly concerning the δ-opioid receptor (DOR). Key factors include:
Table 3: Impact of Conformational Rigidity on Opioid Receptor Activity
Compound | Core Structure | δ Ki (nM) | μ/δ Selectivity | Functional Activity |
---|---|---|---|---|
SNC-80 | Piperazine | 0.7 | 150-fold | Full agonist |
(−)-RTI-5989-54 | Piperidine | 5.8 | 25-fold | Full agonist |
Tropane analog 9i | Bridged piperidine | 0.4 | 500-fold | Antagonist |
These insights advanced homology modeling of opioid receptors, where the benzamide scaffold’s flexibility helped simulate active/inactive receptor states [1]. Additionally, peptide-derived analogs from combinatorial libraries used 2-aminobenzamide motifs to achieve κ-opioid inverse agonism—a rarity for peptides—validating the scaffold’s utility in probing receptor activation states [4].
Concluding Remarks
The 2-amino-N,N-diethylbenzamide scaffold has evolved from a simple synthetic target to a versatile tool for dissecting receptor pharmacology. Its contributions span neuropharmacology (octopamine/DOR signaling), drug design (conformational constraints), and molecular modeling (receptor-address motifs), cementing its academic significance.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7